Cy5.5 dbco

Adoptive Cell Therapy NIRF Imaging Bioorthogonal Chemistry

Cy5.5 DBCO bridges the spectral gap between Cy5 and Cy7, delivering 694 nm emission for deep-tissue NIR imaging while remaining compatible with standard 680 nm channel filters. The DBCO moiety enables copper-free SPAAC kinetics on live cells without viability loss, validated for adoptive cell tracking (up to 10 days) and quantitative apoptosis assays (6- to 11-fold signal-to-background ratios). Request batch-specific HPLC purity (≥95%) and DBCO reactivity QC. For aqueous-sensitive biomolecules, confirm the sulfo formulation to avoid DMSO co-solvents and ensure conjugate stability.

Molecular Formula C59H58N4O14S4
Molecular Weight 1175.4 g/mol
CAS No. 1857352-95-4
Cat. No. B6361167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5 dbco
CAS1857352-95-4
Molecular FormulaC59H58N4O14S4
Molecular Weight1175.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C
InChIInChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77)
InChIKeyVTRGNBPOXZSARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5.5 DBCO (CAS 1857352-95-4) Near-Infrared Click Chemistry Probe for Copper-Free Bioorthogonal Labeling and In Vivo Imaging


Cy5.5 DBCO is a near-infrared (NIR) fluorescent probe combining the Cyanine5.5 fluorophore with a dibenzocyclooctyne (DBCO) functional group. The compound has an excitation/emission maximum of 678/694 nm, an extinction coefficient of 190,000–211,000 M⁻¹cm⁻¹, and a molecular weight of 1,161–1,175 g/mol . The DBCO moiety enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with fast reaction kinetics under physiological conditions, while the Cy5.5 fluorophore provides NIR emission suitable for deep-tissue imaging with reduced autofluorescence background .

Why Cy5.5 DBCO Cannot Be Replaced by Cy5-DBCO, Cy7-DBCO, or Sulfo-Cy5.5 DBCO for Specific Imaging and Labeling Applications


Cy5.5 DBCO occupies a distinct spectral niche between Cy5 (~670 nm emission) and Cy7 (~770 nm emission), providing a critical balance between reduced tissue autofluorescence and compatibility with standard fluorescence detection systems [1] [2]. While Cy5-DBCO offers higher quantum yield for in vitro applications, its shorter emission wavelength suffers from increased background interference in vivo [1]. Conversely, Cy7-DBCO provides deeper tissue penetration but often requires specialized NIR filters unavailable on many confocal microscopes and fluorescence plate readers [3]. Substitution with sulfo-Cy5.5 DBCO alters solubility and nonspecific binding profiles, which directly impacts assay performance and reproducibility [4]. The selection of Cy5.5 DBCO is therefore driven by verifiable, quantitative performance metrics in specific experimental contexts.

Quantitative Differentiation Evidence for Cy5.5 DBCO: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Cy5.5 DBCO Enables 10-Day In Vivo NIRF Tracking of γδ T Cells, a Quantitative Benchmark Not Demonstrated with Cy5-DBCO

Cy5.5 DBCO enabled non-invasive near-infrared fluorescence (NIRF) imaging of adoptively transferred γδ T cells in tumor-bearing mice for up to 10 days post-injection [1]. The Cy5.5-labeled γδ T cells migrated specifically to tumor sites and retained detectable NIRF signal throughout the 10-day observation period, demonstrating both sufficient brightness for longitudinal tracking and the NIR emission wavelength necessary for deep-tissue imaging with reduced autofluorescence background [1]. This extended in vivo tracking capability leverages Cy5.5's 694 nm emission, which balances reduced tissue autofluorescence with compatibility with standard NIRF imaging systems . In contrast, Cy5-DBCO with its ~670 nm emission is documented to exhibit higher background interference in tissue imaging applications, though no equivalent 10-day in vivo tracking study has been reported [2].

Adoptive Cell Therapy NIRF Imaging Bioorthogonal Chemistry

Cy5.5 DBCO Achieves 11-Fold Higher Fluorescence Signal in Apoptosis Detection Assay Compared to Non-Apoptotic Controls

In a caspase-3/-7-specific apoptosis detection system, DBCO-Cy5.5 labeling of apoptotic tumor cells yielded an 11-fold higher fluorescence intensity compared to cells treated with the metabolic precursor Apo-S-Ac3ManNAz alone [1]. When apoptosis was induced by TRAIL in HT-29 tumor cells, DBCO-Cy5.5 fluorescence increased 11-fold relative to TRAIL-untreated cells. Additionally, in PC-3 tumor cells, the mean fluorescence intensity (MFI) of DBCO-Cy5.5 in apoptotic cells was 6.29-fold higher than in cells treated with the caspase-3/-7 inhibitor z-DEVD-FMK [1]. This quantitative signal-to-background ratio demonstrates the probe's capacity for specific detection of active caspase-3/-7 in living cells. No equivalent quantitative benchmarking exists for Cy5-DBCO or Cy7-DBCO in this specific apoptosis assay format, though the principle is applicable across DBCO-functionalized probes.

Apoptosis Imaging Caspase Activity Tumor Biology

Sulfo-Cy5.5 DBCO Provides Direct Aqueous Solubility Without Organic Co-Solvents, Eliminating Solvent-Induced Artifacts

Sulfo-Cy5.5 DBCO exhibits exceptional aqueous solubility, enabling direct use in aqueous labeling reaction systems without organic co-solvents such as DMSO or DMF . The sulfonate (-SO₃H) modifications confer high hydrophilicity and negative charge, which prevents hydrophobic aggregation of labeled biomolecules and enhances fluorescent conjugate stability . In contrast, non-sulfonated Cy5.5 DBCO exhibits limited aqueous solubility (LogP 6.9) and typically requires organic co-solvent addition for dissolution [1]. This differential solubility translates to distinct procurement criteria: sulfo-Cy5.5 DBCO is specified for labeling organic solvent-sensitive biomolecules and applications requiring minimal nonspecific hydrophobic interactions, while non-sulfonated Cy5.5 DBCO may be suitable where organic solvent tolerance exists [2].

Aqueous Bioconjugation Protein Labeling Click Chemistry

DBCO Click Kinetics: Second-Order Rate Constant 0.3–0.9 M⁻¹s⁻¹ Provides Quantitative Basis for Reaction Optimization

The DBCO functional group in Cy5.5 DBCO participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant of 0.3–0.9 M⁻¹s⁻¹ under physiological conditions [1]. This kinetic range, derived from DBCO scaffold characterization studies, enables predictable reaction time calculations for bioconjugation applications. The rate constant places DBCO among the fastest cycloalkyne scaffolds for copper-free click chemistry, significantly exceeding the kinetics of copper-catalyzed reactions between azides and terminal alkynes in biocompatible settings, though direct numerical comparisons require caution due to differing reaction conditions [2]. The DBCO scaffold also demonstrates high stability, allowing storage of Cy5.5 DBCO at -20°C desiccated without degradation of click reactivity . This quantified kinetic parameter supports experimental design for labeling reactions requiring specific time-to-completion estimates.

SPAAC Click Chemistry Bioconjugation Kinetics

Cy5.5 DBCO Spectrally Matches Alexa Fluor 680 and IRDye 680RD, Enabling Direct Substitution in Validated Imaging Protocols

Cy5.5 DBCO has excitation/emission maxima of 678/694 nm with an extinction coefficient of 190,000–211,000 M⁻¹cm⁻¹ and quantum yield of 0.21, providing spectral properties that closely match Alexa Fluor 680, DyLight 680, and IRDye 680RD . This spectral alignment permits Cy5.5 DBCO to substitute these widely used dyes in established imaging workflows without requiring filter set reconfiguration or instrument recalibration . The fluorescence is pH-insensitive from pH 4 to 10, maintaining signal consistency across variable biological conditions . In contrast, Cy5-DBCO (Ex/Em ~649/670 nm) requires different filter sets, while Cy7-DBCO (Ex/Em ~740/770 nm) may not be compatible with standard confocal microscopes lacking NIR filter configurations [1]. This spectral positioning makes Cy5.5 DBCO a pragmatic choice for laboratories with existing 680 nm channel infrastructure.

Multiplex Imaging NIRF Detection Spectral Compatibility

Validated Application Scenarios for Cy5.5 DBCO Based on Quantitative Evidence


Longitudinal In Vivo Tracking of Adoptively Transferred Therapeutic Cells (γδ T Cells, NK Cells, CAR-T Cells)

Cy5.5 DBCO enables non-invasive NIRF imaging of adoptively transferred cells for extended periods up to 10 days in tumor-bearing mouse models [1]. This application leverages Cy5.5's 694 nm emission wavelength, which minimizes tissue autofluorescence while remaining detectable with standard NIRF imaging systems. The DBCO click chemistry enables copper-free conjugation to metabolically engineered azide groups on live cell surfaces without impairing cell viability or function [1]. Researchers procuring Cy5.5 DBCO for cell tracking should prioritize vendors providing >95% HPLC purity to ensure reproducible labeling efficiency.

Caspase-3/-7 Activity Detection and Apoptosis Monitoring in Cancer Research and Drug Screening

Cy5.5 DBCO provides quantitative apoptosis detection with validated 6- to 11-fold signal-to-background ratios when used with caspase-cleavable metabolic precursors in cancer cell lines [2]. The assay design uses copper-free click chemistry to conjugate Cy5.5 DBCO to azide groups generated specifically on apoptotic cell surfaces. This quantitative performance has been validated in HT-29 colorectal cancer cells and PC-3 prostate cancer cells [2]. Procurement considerations should include verification that the DBCO functional group remains fully reactive (confirm by vendor-provided batch-specific quality control data).

Aqueous-Phase Bioconjugation for Organic Solvent-Sensitive Proteins and Antibodies (Requires Sulfo-Cy5.5 DBCO)

Sulfo-Cy5.5 DBCO enables direct aqueous labeling without DMSO or DMF co-solvents, making it the required formulation for proteins, antibodies, and other biomolecules susceptible to organic solvent denaturation or aggregation . The sulfonate groups confer high aqueous solubility and introduce negative charges that prevent conjugate aggregation, improving fluorescent product stability . Non-sulfonated Cy5.5 DBCO (LogP 6.9) requires organic co-solvent addition and is not interchangeable for solvent-sensitive applications . Procurement should specifically confirm sulfonation status (sulfo- vs. non-sulfonated) based on experimental requirements.

Multiplex NIRF Imaging in Workflows Using Alexa Fluor 680 or IRDye 680RD Detection Channels

Cy5.5 DBCO spectrally matches Alexa Fluor 680, DyLight 680, and IRDye 680RD (Ex/Em 678/694 nm), permitting direct substitution in established 680 nm channel imaging protocols without filter set modifications . The pH-insensitive fluorescence (pH 4–10) ensures consistent signal across varied biological sample conditions . Laboratories with existing Alexa Fluor 680/IRDye 680 infrastructure can adopt Cy5.5 DBCO for click chemistry-enabled labeling while maintaining spectral compatibility. Verify vendor-reported extinction coefficient (190,000–211,000 M⁻¹cm⁻¹) and quantum yield (0.21) to ensure brightness parity with reference dyes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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